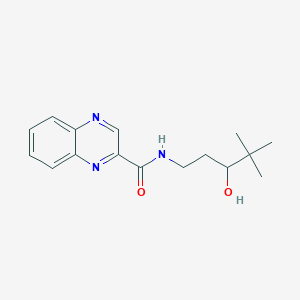

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide (HDPC) is a synthetic compound that belongs to the class of quinoxaline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.

Scientific Research Applications

Metabolic Pathways and Biotransformation

- Research on the metabolism of heterocyclic aromatic amines (HAAs), such as MeIQx, a quinoxaline derivative found in cooked meats, reveals the role of cytochrome P450 1A2 in transforming these compounds into genotoxic species. This study highlights the significance of understanding the metabolic pathways and potential health implications of quinoxaline derivatives (Stillwell et al., 1999).

Radioligands for Peripheral Benzodiazepine Receptors

- Quinoxaline-2-carboxamide derivatives have been labeled and evaluated as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET), indicating their utility in neurological research and diagnostics (Matarrese et al., 2001).

Antitubercular Drugs

- A study on quinoxaline-2-carboxamide 1,4-di-N-oxides explored the relationship between their electrochemical behavior and antimicrobial activity, suggesting a charge transfer mechanism in their action against tuberculosis. This research provides a foundation for designing future antitubercular drugs (Moreno et al., 2011).

Serotonin Type-3 (5-HT3) Receptor Antagonists

- Quinoxalin-2-carboxamides have been synthesized and pharmacologically evaluated as serotonin type-3 (5-HT3) receptor antagonists, indicating their potential in managing conditions like depression (Mahesh et al., 2011).

CFTR Potentiator

- Discovery of quinolinone-3-carboxamide derivatives as potent CFTR (cystic fibrosis transmembrane conductance regulator) potentiators, leading to the development of ivacaftor for treating cystic fibrosis, showcases the therapeutic potential of quinoxaline derivatives in genetic disorders (Hadida et al., 2014).

Mechanism of Action

Target of Action

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives have been found to exhibit a wide range of pharmacological properties

Biochemical Pathways

Quinoxaline derivatives have been found to exhibit a wide range of pharmacological properties , suggesting that they may affect multiple biochemical pathways.

Result of Action

Quinoxaline derivatives have been found to exhibit a wide range of pharmacological properties , suggesting that they may have various molecular and cellular effects.

properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)14(20)8-9-17-15(21)13-10-18-11-6-4-5-7-12(11)19-13/h4-7,10,14,20H,8-9H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCKDURPYDMKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=NC2=CC=CC=C2N=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2574965.png)

![3-(3-aminopropyl)-6-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B2574969.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2574979.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2574980.png)

![N-(2-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574981.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)

![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2574986.png)